(Diethoxyfluoromethoxy)ethane

Description

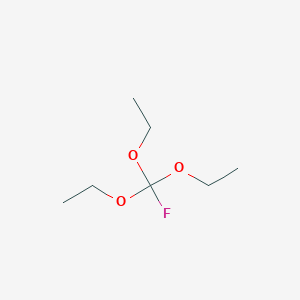

(Diethoxyfluoromethoxy)ethane is a fluorinated ether derivative with the molecular formula C₅H₁₁FO₃, characterized by an ethane backbone substituted with diethoxy and fluoromethoxy groups. This compound is structurally notable for its combination of fluorine and ethoxy substituents, which influence its physicochemical properties, such as polarity, boiling point, and reactivity.

Properties

Molecular Formula |

C7H15FO3 |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

[diethoxy(fluoro)methoxy]ethane |

InChI |

InChI=1S/C7H15FO3/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |

InChI Key |

CZIJRHCRAWPBFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)(OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxyfluoromethoxy)ethane typically involves the reaction of ethoxy and fluoromethoxy precursors under controlled conditions. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to a fluoromethoxyethane backbone. The reaction conditions often include the use of a base such as sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Diethoxyfluoromethoxy)ethane can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form simpler hydrocarbons.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where the ethoxy or fluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alkanes or alcohols.

Scientific Research Applications

(Diethoxyfluoromethoxy)ethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy and fluoromethoxy groups into target molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Diethoxyfluoromethoxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Analogs: 1-Chloro-2-(chloromethoxy)ethane

- Structure: This compound (CAS synonyms: Diethylene glycol dichloride, Chloromethyl 2-chloroethyl ether) replaces fluorine with chlorine atoms, resulting in a chlorinated methoxy-ethane structure .

- Reactivity : Chlorine’s lower electronegativity compared to fluorine reduces the compound’s stability under oxidative conditions. Chlorinated ethers are more prone to hydrolysis and radical reactions, making them less suitable for applications requiring inertness.

- Applications : Primarily used as intermediates in pharmaceuticals or agrochemicals, but their higher reactivity limits use in environmentally sensitive contexts .

Fluorinated Analogs: 2,2-Dichloro-1,1-difluoro-1-(fluoromethoxy)ethane

- Structure : This compound (CAS 69948-25-0) features a trifluorinated methoxy group and dichloro substitution, enhancing electronegativity and steric hindrance .

- Stability : The presence of multiple fluorine atoms increases resistance to oxidation and thermal degradation compared to chlorinated analogs.

Table 1: Structural and Property Comparison

| Compound | Molecular Formula | Key Substituents | Reactivity Trends | Typical Applications |

|---|---|---|---|---|

| (Diethoxyfluoromethoxy)ethane | C₅H₁₁FO₃ | -OCH₂F, -OCH₂CH₃ | Moderate hydrolysis | Solvents, synthesis |

| 1-Chloro-2-(chloromethoxy)ethane | C₃H₆Cl₂O | -Cl, -OCH₂Cl | High oxidative reactivity | Pharmaceutical intermediates |

| 2,2-Dichloro-1,1-difluoro-1-(fluoromethoxy)ethane | C₃H₃Cl₂F₃O | -Cl, -F, -OCH₂F | High thermal stability | Specialty chemicals |

Reactivity and Environmental Impact: VOC Exemption Criteria

The U.S. EPA classifies compounds as negligibly reactive based on their Maximum Incremental Reactivity (MIR) compared to ethane. Key findings from regulatory evidence include:

- Mass vs. Molar Basis :

- Mass-based MIR : Favors exemption for heavier molecules (e.g., fluorinated ethers) due to lower reactivity per unit mass. For example, trans-1,3,3,3-tetrafluoropropene has a mass-based MIR lower than ethane, qualifying for exemption .

- Molar-based MIR : More restrictive; compounds like this compound may exhibit higher molar reactivity but lower mass reactivity, aligning with EPA’s goal to incentivize low-impact substitutes .

- Implications : Fluorinated ethers, including this compound, are likely candidates for VOC exemptions if their mass-based MIR values fall below ethane’s threshold (0.28 kg O₃/kg compound) .

Solubility and Solvent Behavior

- Gas Absorption: Evidence from ionic liquid studies (e.g., IL-1 and IL-2) shows that fluorinated compounds exhibit distinct gas interaction profiles. For instance, fluorinated ethers may reduce ethane co-absorption in CO₂ capture systems compared to non-fluorinated solvents .

- Density Trends : In bitumen-solvent systems, ethane and fluorinated ethers (by analogy) show density reductions proportional to solvent mole fraction, though fluorinated variants may exhibit lower polarity-driven solubility .

Thermal Stability and Hydrate Formation

- Fluorinated ethers like this compound are less likely to form gas hydrates (e.g., Type I or II structures) compared to ethane or propane due to reduced hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.